molecular formula C12H16F6N2O4S2 B1383208 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 475681-62-0

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No. B1383208
M. Wt: 430.4 g/mol
InChI Key: PQABPVGVABDFHN-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window and high viscosity . It has been identified as a useful candidate in electrochemical energy applications .


Molecular Structure Analysis

The molecular formula of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is C12H16F6N2O4S2 . The molecular weight is 430.3868592 .


Physical And Chemical Properties Analysis

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a liquid at 20 degrees Celsius . It has a wide electrochemical window of -3.0 to +2.4 V . Its viscosity is 548 stokes .

Scientific Research Applications

Thermophysical Properties

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4C1Py][NTf2]) has been studied for its impact on the thermophysical properties of ionic liquids. The pyridinium aromatic ring in its structure contributes to a more rigid, compact, and organized liquid phase, influencing properties like viscosity and surface tension (Bhattacharjee, Carvalho, & Coutinho, 2014).

Tribological Properties

In the context of lubrication, 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has been evaluated as a neat lubricant for steel–steel sliding contacts. Its tribological behavior, including friction coefficient and wear volume, was assessed using a ball-on-plate reciprocating tribometer, showing promising results (López Sánchez et al., 2014).

Catalytic Applications

This compound has shown potential in electrochemical applications, particularly in the catalytic promotion of methanol oxidation. It was used to form a radical electrocatalyst on a platinum electrode, which showed selective promotion of electrooxidation of methanol (Tang et al., 2016).

Solvent Applications

The ionic liquid has been explored as a solvent in extraction processes, notably in the extraction of ethanol from its azeotropic mixture with hexane. This application underscores its potential in separation processes and chemical engineering (Corderi & González, 2012).

Electrochemical Properties

Research has focused on the electrochemical behavior of various metals in 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, providing insights into its suitability as an electrolyte in battery technologies. Its interaction with metals like Europium has been particularly noted (Rao et al., 2009).

Analytical Applications

This ionic liquid has been used in ionogel fibres for the solid-phase microextraction of volatile chlorinated organic compounds. Its unique properties lend themselves well to analytical chemistry applications, especially in environmental monitoring (Pena-Pereira et al., 2015).

Electrochemical Stability

The stability of ionic liquids containing 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in high-voltage electrolytes for potassium ion batteries was examined. Despite previous reports of stability, this study found intrinsic electrochemical instability at high and low potentials, affecting its implementation in potassium ion cells (Morozova et al., 2020).

Optoelectronic Applications

Electroabsorption spectroscopy of electronic transitions in 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has been reported, which is significant for optoelectronic applications. This research provides insights into the electronic properties and potential applications in photonic devices (Ito et al., 2015).

Supercapacitors and Electrolytes

The compound's performance in supercapacitors and as an electrolyte has been studied, showing positive temperature dependence of differential capacitance and suitability for supercapacitor applications (Li et al., 2012).

Safety And Hazards

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can cause skin irritation and serious eye irritation . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has potential applications in electrochemical energy, such as in dual ion batteries and dual-graphite batteries . It can also be used as a solvent for separating azeotropic mixtures .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQABPVGVABDFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

CAS RN

475681-62-0
Record name 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
N Papaiconomou, N Yakelis, J Salminen… - Journal of Chemical & …, 2006 - ACS Publications
Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium or 1-Butyl-4-methylpyridinium Cations | Journal of Chemical & Engineering Data ACS ACS …
Number of citations: 141 pubs.acs.org
S Garcia, M Larriba, A Casas, J Garcia… - Journal of Chemical & …, 2012 - ACS Publications
The feasibility of the binary mixture of 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate ({[4bmpy][Tf 2 N] + [emim][C 2 H 5 SO 4 ]}…
Number of citations: 17 pubs.acs.org
E Gómez, PF Requejo, Á Domínguez, EA Macedo - Fluid Phase Equilibria, 2020 - Elsevier
This work focuses on the influence of the position of the alkyl chain cation on the thermal behavior and on the values of the heat capacities, for ionic liquids with pyridinium cation and bis…
Number of citations: 5 www.sciencedirect.com
Y Li, Y Gu, X Lu - Journal of Thermal Analysis and Calorimetry, 2015 - Springer
Liquid–liquid equilibria were determined at 305.15 K for aqueous two-phase systems (ATPSs) containing 1-butyl-4-methylpyridinium tetrafluoroborate + inorganic salts (NaH 2 PO 4 ·2H …
Number of citations: 7 link.springer.com
N Delgado-Mellado, A Ovejero-Perez, P Navarro… - The Journal of Chemical …, 2019 - Elsevier
The separation of olefins/paraffins is a challenge for the petrochemical industry due to the close boiling points of these hydrocarbons. In this work we have studied the feasibility of …
Number of citations: 27 www.sciencedirect.com
JM Lee, S Ruckes, JM Prausnitz - The Journal of Physical …, 2008 - ACS Publications
Five recently synthesized pyridinium ionic liquids [(1-butyl-4-methylpyridinium, 1-octylpyridinium, 1-octyl-2-methylpyridinium, 1-octyl-3-methylpyridinium, and 1-octyl-4-methylpyridinium, …
Number of citations: 173 pubs.acs.org
N Delgado Mellado, M Ayuso, J García González… - 2021 - repositorio.comillas.edu
In this work, the suitability of two tetrathiocyanatocobaltate-based ionic liquids, namely bis(1-ethyl-3- methylimidazolium) tetrathiocyanatocobaltate ([emim]2[Co(SCN)4]) and bis(1-butyl-…
Number of citations: 0 repositorio.comillas.edu
M Ayuso, A Ovejero-Perez, N Delgado-Mellado… - The Journal of Chemical …, 2021 - Elsevier
In this work, the suitability of two tetrathiocyanatocobaltate-based ionic liquids, namely bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate ([emim] 2 [Co(SCN) 4 ]) and bis(1-butyl…
Number of citations: 7 www.sciencedirect.com
S García, J García, M Larriba, A Casas… - Fluid phase equilibria, 2013 - Elsevier
Extraction of toluene from heptane at T=313.2K and atmospheric pressure using a mixed solvent composed of the ionic liquids 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)…
Number of citations: 21 www.sciencedirect.com
E Zorębski, P Gancarz, K Cwynar - The Journal of Chemical …, 2023 - Elsevier
Isobaric heat capacities of eleven ionic liquids containing imidazolium, pyrrolidinium, pyridinium, sulfonium, and ammonium cations with cyano-based and trifluoromethanesulfonyl-…
Number of citations: 2 www.sciencedirect.com

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